4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

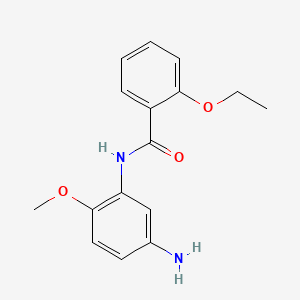

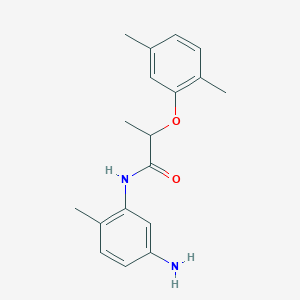

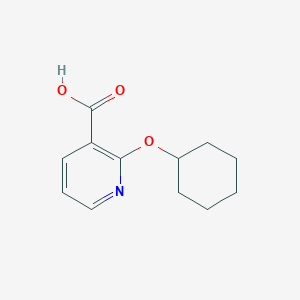

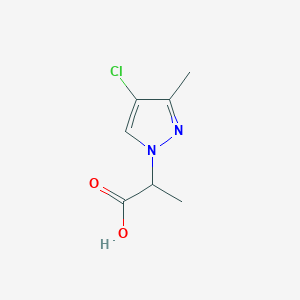

“4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid” is a chemical compound with the molecular formula C24H27NO4 . It is also known by its synonyms, including “4-(1-FMOC-PIPERIDIN-4-YL)-BUTYRIC ACID” and “1-FMOC-4-(3-CARBOXY-PROPYL)-PIPERIDINE” among others .

Molecular Structure Analysis

The InChI code for this compound is "InChI=1S/C24H27NO4/c26-23(27)11-5-6-17-12-14-25(15-13-17)24(28)29-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,26,27)" . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.5 g/mol . It has a computed XLogP3-AA value of 4.4, which is a measure of its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has seven rotatable bonds . Its exact mass and monoisotopic mass are both 393.19400834 g/mol .Applications De Recherche Scientifique

Synthesis and Labeling

The synthesis of complex molecules often involves the use of 9H-fluorenyl derivatives due to their stability and reactivity. For example, the carbon-14-labeled isotopomer of a selective estrogen receptor modulator was synthesized using a key component derived from a 9H-fluorenyl compound. This process involved several steps including intra-molecular Friedel–Crafts acylation and palladium-catalyzed alpha-keto arylation, highlighting the utility of fluorenyl derivatives in the synthesis of labeled compounds for pharmacological studies (Kuo, Clodfelter, & Priest, 2007).

Fluorescence Sensing

Fluorenyl compounds have been utilized in the development of fluorescent sensors due to their unique optical properties. New fluorene derivatives have shown high selectivity and sensitivity in sensing applications, such as the detection of picric acid, Fe3+, and L-arginine in biomolecules. This demonstrates the potential of fluorenyl-based compounds in environmental monitoring and biochemical sensing (Han et al., 2020).

Liquid Crystal Research

The study of liquid crystallinity of fluorenyl derivatives provides insights into the design of new materials with specific optical and electronic properties. Comparisons of liquid crystallinity values between fluorenyl derivatives and biphenyl homologues have contributed to the understanding of molecular interactions and the design of materials with tailored properties (Yamamoto et al., 2005).

Luminescence and Charge-Transfer Adducts

Fluorenyl derivatives have been explored for their luminescence properties and the formation of charge-transfer adducts. Gold complexes with fluoren-9-ylidene)methanedithiolato ligands exhibit photoluminescence, which can be attributed to specific excited states. These properties are essential for the development of new materials for optical and electronic applications (Vicente et al., 2004).

Self-Assembly and Material Science

The self-assembly properties of fluorenyl derivatives, such as Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH, have been investigated for their potential in material science and nanotechnology. These studies reveal controlled morphological changes in self-assembled structures under varying conditions, offering pathways for the design of novel materials with specific functions (Kshtriya, Koshti, & Gour, 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to exhibit distinctive properties as both a substrate for enzymes and a molecule capable of forming complexes with other substances .

Mode of Action

The compound interacts with its targets by serving as a substrate for enzymes and forming complexes with other substances. It also has the capacity to function as an enzyme inhibitor . The

Propriétés

IUPAC Name |

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)11-5-6-17-12-14-25(15-13-17)24(28)29-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRZYEJDKCYTOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589233 |

Source

|

| Record name | 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid | |

CAS RN |

885274-47-5 |

Source

|

| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.